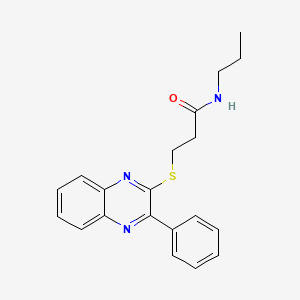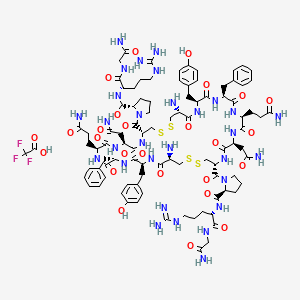
EP300/Cbp-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EP300/Cbp-IN-1 is a potent and selective inhibitor of the bromodomains of EP300 and CREB-binding protein (CBP), two homologous histone acetyltransferases. These enzymes play critical roles in cellular growth and differentiation by regulating gene expression through histone acetylation . This compound has shown significant potential in preclinical studies for its ability to inhibit the proliferation of cancer cells, making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of EP300/Cbp-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining the quality and consistency of the final product. This involves optimizing reaction conditions, using high-throughput screening methods to identify the most efficient synthetic routes, and employing advanced purification techniques to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions
EP300/Cbp-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity and selectivity .
Wissenschaftliche Forschungsanwendungen
EP300/Cbp-IN-1 has a wide range of scientific research applications, including:
Wirkmechanismus
EP300/Cbp-IN-1 exerts its effects by binding to the bromodomains of EP300 and CBP, thereby inhibiting their histone acetyltransferase activity . This inhibition disrupts the acetylation of histone proteins, leading to changes in chromatin structure and gene expression . The compound specifically targets transcription factors such as MYC and IRF4, which are critical for the growth and survival of cancer cells .
Vergleich Mit ähnlichen Verbindungen
EP300/Cbp-IN-1 is unique in its high selectivity and potency for EP300 and CBP bromodomains compared to other similar compounds. Some similar compounds include:
CCS1477: Another potent EP300/CBP bromodomain inhibitor with similar applications in cancer therapy.
JQAD1: A PROTAC degrader that selectively targets EP300 for degradation, showing efficacy in neuroblastoma.
This compound stands out due to its specific binding affinity and the ability to induce significant biological effects at low concentrations .
Eigenschaften
Molekularformel |
C30H32ClFN4O4 |
|---|---|
Molekulargewicht |
567.0 g/mol |
IUPAC-Name |
(4S)-3-(4-chloro-3-fluorophenyl)-4-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-ethoxycyclohexyl)benzimidazol-2-yl]-1,3-oxazinan-2-one |
InChI |
InChI=1S/C30H32ClFN4O4/c1-4-38-22-9-6-20(7-10-22)35-26-12-5-19(28-17(2)34-40-18(28)3)15-25(26)33-29(35)27-13-14-39-30(37)36(27)21-8-11-23(31)24(32)16-21/h5,8,11-12,15-16,20,22,27H,4,6-7,9-10,13-14H2,1-3H3/t20?,22?,27-/m0/s1 |
InChI-Schlüssel |
SOVZFVKUVPGESE-RIQBOWGZSA-N |
Isomerische SMILES |
CCOC1CCC(CC1)N2C3=C(C=C(C=C3)C4=C(ON=C4C)C)N=C2[C@@H]5CCOC(=O)N5C6=CC(=C(C=C6)Cl)F |
Kanonische SMILES |
CCOC1CCC(CC1)N2C3=C(C=C(C=C3)C4=C(ON=C4C)C)N=C2C5CCOC(=O)N5C6=CC(=C(C=C6)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


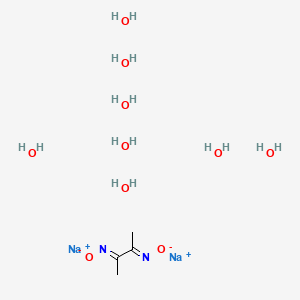
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylate](/img/structure/B12366424.png)
![3-[(2S,5S,8S,11S,14S,17S,20S,24E,32R)-32-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-20-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]-14-(3-amino-3-oxopropyl)-17-(cyclobutylmethyl)-5-[(4-hydroxyphenyl)methyl]-8-(1H-indol-3-ylmethyl)-11,20,32-trimethyl-3,6,9,12,15,18,33-heptaoxo-1,4,7,10,13,16,19-heptazacyclotritriacont-24-en-2-yl]propanoic acid](/img/structure/B12366428.png)
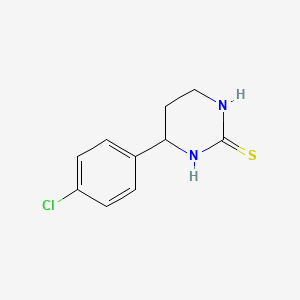
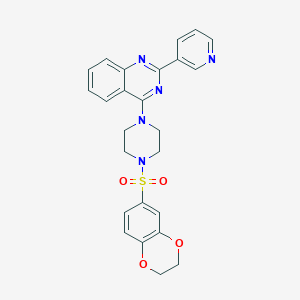
![(E)-N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12366436.png)
![2-Deuterio-6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline](/img/structure/B12366438.png)
![2-[2-(3,3-difluoropyrrolidin-1-yl)-2-oxoethyl]-6-hydroxy-1-methyl-3-oxo-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde](/img/structure/B12366444.png)
![N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-phenyl-3H-benzimidazole-5-carboxamide](/img/structure/B12366452.png)
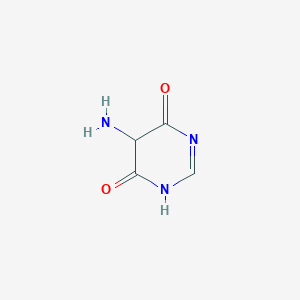
![(1R,2S,5S)-N-[(2S)-4-(3,3-dimethylazetidin-1-yl)-3,4-dioxo-1-[(3S)-2-oxopiperidin-3-yl]butan-2-yl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12366467.png)
